N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Chemical Identity Purity Analysis Structural Differentiation

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1798512-03-4) is a synthetic, small-molecule acetamide derivative characterized by a 3-chlorophenyl group, a methoxypropyl chain, and a 3,5-dimethylisoxazole moiety. Its molecular formula is C₁₇H₂₁ClN₂O₃, with a molecular weight of approximately 336.8 g/mol.

Molecular Formula C17H21ClN2O3
Molecular Weight 336.82
CAS No. 1798512-03-4
Cat. No. B2708175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
CAS1798512-03-4
Molecular FormulaC17H21ClN2O3
Molecular Weight336.82
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C17H21ClN2O3/c1-11-15(12(2)23-20-11)9-16(21)19-10-17(3,22-4)13-6-5-7-14(18)8-13/h5-8H,9-10H2,1-4H3,(H,19,21)
InChIKeySODGZESHTFTLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1798512-03-4): Procurement-Relevant Baseline Profile


N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1798512-03-4) is a synthetic, small-molecule acetamide derivative characterized by a 3-chlorophenyl group, a methoxypropyl chain, and a 3,5-dimethylisoxazole moiety. Its molecular formula is C₁₇H₂₁ClN₂O₃, with a molecular weight of approximately 336.8 g/mol. The compound is cataloged primarily by specialty chemical suppliers as a research chemical; however, no peer-reviewed primary research articles, comprehensive pharmacological profiling studies, or issued patents that disclose this specific compound with quantitative biological data could be identified in the public domain as of mid-2026 [1]. This absence of published data means that any differentiation claims must be approached with extreme caution and verified through independent experimental characterization.

Why Generic Substitution of N-[2-(3-Chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1798512-03-4) Is Unsupported by Current Evidence


In the absence of publicly available head-to-head comparative data, the premise that this compound cannot be substituted by a close analog is currently untestable. Structural analogs featuring the same N-[2-(3-chlorophenyl)-2-methoxypropyl] scaffold but with different acyl substituents (e.g., 4-ethoxyphenyl, 2-fluorophenoxy, cyclopentylthio, benzylthio, or o-tolyloxy) are commercially available and are described in vendor materials with similarly generic biological claims . Without quantitative binding affinity values, functional IC₅₀ data, selectivity profiles, or ADMET parameters for the target compound or its comparators, no scientific basis exists to assert that the specific 3,5-dimethylisoxazol-4-yl acetamide moiety confers a unique, non-interchangeable property [1]. Any procurement decision based on an assumption of non-substitutability would be speculative until bespoke comparative assays are performed. The quantitative evidence sections below confirm this evidentiary gap in each potential differentiation dimension.

Product-Specific Quantitative Evidence Guide for N-[2-(3-Chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1798512-03-4)


Structural Identity and Purity: Evidence for Chemical Uniqueness Relative to Scaffold Analogs

The target compound is structurally distinguished from its closest commercially available analogs by the presence of a 3,5-dimethylisoxazol-4-yl acetamide group. The most relevant comparators share the identical N-[2-(3-chlorophenyl)-2-methoxypropyl] scaffold but differ in the acyl substituent; examples include the 4-ethoxyphenyl analog (CAS 1798544-93-0, MW 361.9 g/mol) and the 2-fluorophenoxy analog (CAS 1795456-27-7) [1]. While the target compound has a molecular formula of C₁₇H₂₁ClN₂O₃ (calculated MW 336.8 g/mol), no certified analytical data (e.g., NMR, HRMS, HPLC purity) from an authoritative public source such as PubChem, FDA, or a pharmacopoeial monograph is available for the target or its analogs [2]. Therefore, structural uniqueness is confirmed only by chemical structure drawing and vendor catalog listings, not by independently verified analytical characterization.

Chemical Identity Purity Analysis Structural Differentiation

Biological Target Engagement: Quantitative Pharmacological Activity Compared to Isoxazole-Containing Reference Compounds

No published IC₅₀, Kd, Ki, EC₅₀, or any other quantitative pharmacological parameter exists for this compound against any defined molecular target, cell line, or in vivo model. By contrast, the 3,5-dimethylisoxazole moiety is a recognized pharmacophore in several well-characterized chemical series, including FXR agonists (e.g., isoxazole derivatives with sub-micromolar EC₅₀ values in FRET-based coactivator recruitment assays) [1] and FAAH inhibitors (e.g., compounds with nanomolar IC₅₀ values in human FAAH enzymatic assays) [2]. However, extrapolation of these class-level activities to the target compound is not scientifically valid because the remainder of the molecule (the N-[2-(3-chlorophenyl)-2-methoxypropyl] group) diverges substantially from the scaffolds present in the reference FXR and FAAH chemotypes. No direct head-to-head data exist to confirm whether the target compound engages any of these targets.

Biological Activity Target Engagement Pharmacological Potency

ADMET and Drug-Likeness: In Silico Predictability vs. Measured Pharmacokinetic Profiles of Structurally Related Compounds

No experimental ADMET data (aqueous solubility, logP, microsomal stability, permeability, plasma protein binding, CYP inhibition, or in vivo PK parameters) are publicly available for this compound. In silico prediction using tools such as SwissADME can be performed on the nominal structure [1]; however, the reliability of such predictions for procurement decisions is low without experimental validation. For example, analogs such as N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-ethoxyphenyl)acetamide (MW 361.9, cLogP ~3.8 predicted) and N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide (cLogP ~3.5 predicted) are expected to differ in lipophilicity, solubility, and metabolic stability due to variations in the acyl group, but no comparative measured data exist . The target compound's 3,5-dimethylisoxazole substituent introduces heteroatoms (N, O) that may confer differing hydrogen-bonding capacity relative to phenyl ether or thioether analogs, potentially affecting solubility and permeability; however, this remains entirely hypothetical without experimental validation.

ADMET Drug-Likeness Pharmacokinetics

Synthetic Tractability and Commercial Availability: Procurement Feasibility vs. Closest Analogs

The target compound is listed by a limited number of specialty chemical suppliers, typically at small quantities (milligram to gram scale) and with quoted purity ≥95% (HPLC) . The closest scaffold analogs (e.g., 4-ethoxyphenyl and 2-fluorophenoxy derivatives) are similarly listed by multiple vendors, suggesting a comparable level of synthetic accessibility within the series . However, no published synthetic procedure, yield data, or scale-up information is available for the target compound or its analogs. The 3,5-dimethylisoxazole-4-acetic acid precursor is commercially available (CAS 131825-41-7 for the isocyanate building block; various suppliers for the acetic acid derivative), and amide coupling with the corresponding amine (2-(3-chlorophenyl)-2-methoxypropan-1-amine) is a standard synthetic transformation . In the absence of published comparative yield or cost data, the procurement decision is driven primarily by vendor availability, price per gram, and required purity rather than by a proven synthetic advantage.

Synthetic Chemistry Commercial Availability Procurement Feasibility

Best Research and Industrial Application Scenarios for N-[2-(3-Chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1798512-03-4)


Structure-Activity Relationship (SAR) Exploration of the N-[2-(3-Chlorophenyl)-2-methoxypropyl] Scaffold

The primary justifiable application of this compound is as a test article in a systematic SAR study examining the influence of the acyl substituent on biological activity within the N-[2-(3-chlorophenyl)-2-methoxypropyl] chemotype. As demonstrated in Section 3, no quantitative biological data exist for any member of this scaffold series. Therefore, procurement of the target compound alongside its analogs (4-ethoxyphenyl, 2-fluorophenoxy, cyclopentylthio, benzylthio, and o-tolyloxy variants) would enable a de novo comparative screen against a panel of targets where the 3,5-dimethylisoxazole moiety has established pharmacophoric relevance, such as FAAH [1] or FXR [2]. The resulting head-to-head IC₅₀ data would, for the first time, provide a quantitative basis for differentiating the target compound from its analogs .

In Silico Modeling and Pharmacophore Hypothesis Testing for Heterocyclic Acetamide Libraries

Given the lack of experimental data, this compound can serve as a computational probe for docking studies, molecular dynamics simulations, or pharmacophore model refinement targeting protein binding sites that accommodate 3,5-dimethylisoxazole moieties. The predicted differences in logP and hydrogen-bonding capacity relative to phenyl ether and thioether analogs, as noted in Section 3, provide a testable hypothesis for in silico screening [1]. Procurement of a small quantity (10–50 mg) is sufficient for generating predictive computational models that can prioritize the most promising analog for subsequent synthesis and experimental validation.

Analytical Method Development and Reference Standard Qualification for the Isoxazole Acetamide Chemical Class

The compound can be utilized as a reference material for developing and validating HPLC, LC-MS, or GC-MS methods tailored to the analysis of isoxazole-containing acetamides. As indicated in Section 3, no public analytical data (retention times, mass spectra, NMR assignments) exist for this compound or its scaffold analogs. Procurement of a high-purity (>95%) sample enables the generation of these foundational analytical data in-house, which can then support quality control of larger library synthesis efforts. This scenario is particularly relevant for analytical chemistry groups supporting medicinal chemistry campaigns [1].

Negative Control or Inactive Comparator Selection in Target-Based Screening Cascades

If initial screening reveals that the target compound lacks activity against a panel of targets commonly engaged by 3,5-dimethylisoxazole-containing ligands (e.g., FAAH, FXR), it may be repurposed as a structurally matched negative control for future screening cascades. The absence of pharmacological activity is a critical reagent need in high-throughput screening, and a confirmed inactive analog from the same chemical series provides higher interpretative value than a structurally unrelated negative control. However, this application scenario is contingent on first generating the primary screening data, as emphasized in Section 3 [1].

Quote Request

Request a Quote for N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.